6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline
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Overview
Description
6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two fluorine atoms at positions 6 and 7, and a pyrrolidine ring at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline typically involves the nucleophilic substitution of a suitable quinoxaline precursor. One common method involves the reaction of 6,7-difluoroquinoxaline with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The quinoxaline core can be oxidized or reduced under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cross-coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6,7-diaminoquinoxaline derivative.
Scientific Research Applications
6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target site . The pyrrolidine ring contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoxaline: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-Pyrrolidinylquinoxaline: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
6,7-Dichloro-2-pyrrolidin-1-ylquinoxaline: Chlorine atoms instead of fluorine, leading to different steric and electronic effects.
Uniqueness
6,7-Difluoro-2-pyrrolidin-1-ylquinoxaline is unique due to the combination of fluorine atoms and the pyrrolidine ring, which confer enhanced binding affinity, selectivity, and stability. This makes it a valuable compound for developing new drugs and materials with specific desired properties.
Properties
IUPAC Name |
6,7-difluoro-2-pyrrolidin-1-ylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-8-5-10-11(6-9(8)14)16-12(7-15-10)17-3-1-2-4-17/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJJQGYNNMMLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC(=C(C=C3N=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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